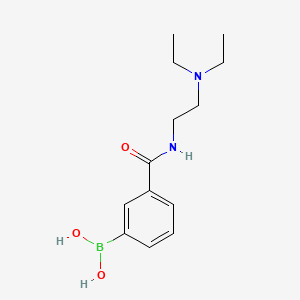

(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid

Description

(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid is a phenylboronic acid derivative featuring a carbamoyl group at the 3-position of the phenyl ring, further substituted with a diethylaminoethyl side chain. The boronic acid moiety enables interactions with diols and other nucleophiles, making it relevant in biomedical applications such as sensors, enzyme inhibitors, and polymer chemistry .

Properties

IUPAC Name |

[3-[2-(diethylamino)ethylcarbamoyl]phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21BN2O3/c1-3-16(4-2)9-8-15-13(17)11-6-5-7-12(10-11)14(18)19/h5-7,10,18-19H,3-4,8-9H2,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVOUSQQNIQSPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)NCCN(CC)CC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21BN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid, with the CAS number 957103-95-6, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article explores its biological activity, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.

- Molecular Formula : CHBNO

- Molecular Weight : 264.13 g/mol

- Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes. Boronic acids are known to form reversible covalent bonds with diols, which can be exploited in various biochemical applications such as drug delivery and enzyme inhibition.

1. Enzyme Inhibition

Research indicates that boronic acids can inhibit enzymes by binding to their active sites. For instance, studies have shown that compounds similar to (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid can inhibit the enzyme dihydrofolate reductase (DHFR), which is crucial in DNA synthesis and cell proliferation . This inhibition can lead to reduced cellular growth, making it a potential candidate for anticancer therapies.

2. Protein Binding

The compound's structure allows it to bind selectively to certain proteins, facilitating targeted drug delivery systems. For example, boronic acid derivatives have been used in biosensors due to their ability to form stable complexes with sugars and other biomolecules . This property enhances their application in detecting specific biological markers.

Case Studies

Several studies have investigated the biological activity of boronic acid derivatives, including (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid:

Case Study 1: Anticancer Activity

In a study examining the anticancer potential of boronic acid derivatives, it was found that compounds similar to (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid exhibited significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the inhibition of key signaling pathways involved in cell proliferation .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related compounds, demonstrating that certain boronic acids could inhibit the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported at 16 µg/mL for some derivatives . This suggests potential applications in developing new antibiotics.

Comparative Analysis of Biological Activities

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Boronic acids have been extensively researched for their potential as anticancer agents. The compound has shown promise in inhibiting proteasome activity, which is crucial in cancer cell proliferation. Studies indicate that modifications to the boronic acid moiety can enhance selectivity and potency against specific cancer types, particularly hematological malignancies. The diethylamino group may also contribute to improved solubility and bioavailability, making this compound a candidate for further development in targeted cancer therapies .

Enzyme Inhibition

The compound has been investigated as an inhibitor of serine proteases and other enzymes involved in disease pathways. Its ability to form reversible covalent bonds with target enzymes allows for prolonged inhibition, which is beneficial in therapeutic applications against diseases such as diabetes and hypertension. Research indicates that the structural features of this compound can be fine-tuned to optimize enzyme binding affinity .

Organic Synthesis

Building Block for Complex Molecules

In organic synthesis, (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid serves as a versatile building block for constructing complex organic molecules. Its boron atom can participate in various reactions, including Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This property is particularly useful in synthesizing pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds

The compound can also be employed to functionalize aromatic systems through electrophilic aromatic substitution reactions. This application is significant in creating diverse chemical libraries for drug discovery and development .

Materials Science

Polymer Chemistry

In materials science, (3-((2-(Diethylamino)ethyl)carbamoyl)phenyl)boronic acid has potential applications in the development of smart polymers. These polymers can respond to environmental stimuli such as pH or temperature changes due to the presence of the boronic acid group, which can undergo reversible transformations. This property is advantageous for creating materials with tunable properties for applications in drug delivery systems and sensors .

Nanomaterials

The compound's ability to interact with metal ions makes it a candidate for synthesizing boron-containing nanomaterials. These materials can exhibit unique optical and electronic properties that are valuable in developing advanced electronic devices and sensors .

Case Studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Carbamoyl Group

(a) Diethylcarbamoyl vs. Diethylaminoethylcarbamoyl

- (3-(Diethylcarbamoyl)phenyl)boronic acid (CAS 237413-05-7) replaces the diethylaminoethyl chain with a simpler diethylcarbamoyl group.

- Similarity Score : 0.98 (indicating high structural overlap) .

(b) Diisopropylcarbamoyl Derivatives

- (3-(Diisopropylcarbamoyl)phenyl)boronic acid (CAS 850567-40-7) and 2-(Diisopropylcarbamoyl)phenylboronic acid (CAS 103681-98-7) feature bulkier isopropyl groups. These substituents reduce solubility and may hinder binding in sterically constrained environments, unlike the more flexible diethylaminoethyl group in the target compound .

(c) Dimethylaminoethylcarbamoyl Analog

- (3-((2-(Dimethylamino)ethyl)carbamoyl)-5-fluorophenyl)boronic acid introduces a dimethylaminoethyl group and a fluorine atom.

Variations in Aromatic Ring Substituents

(a) Halogen-Substituted Derivatives

- (3-Bromo-5-chlorophenyl)boronic acid (CAS 1186403-17-7) and (3-Bromo-5-chloro-2-methoxyphenyl)boronic acid (CAS 2096341-68-1) incorporate halogens and methoxy groups. These substitutions alter electronic properties but lack the carbamoyl-ethylamine side chain, limiting their utility in applications requiring amine-mediated interactions .

(b) Fluorinated Derivatives

Functional Group Modifications

(a) Hydroxyethylcarbamoyl Analog

- (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid (CAS 955422-14-7) replaces the diethylamino group with a hydroxyethyl chain.

(b) Boc-Protected Amino Derivatives

- (3-((tert-Butoxycarbonyl)amino)phenyl)boronic acid (CAS 380430-68-2) features a Boc-protected amine. The bulky tert-butoxy group improves stability but reduces solubility and requires deprotection for amine functionality, limiting in situ applications .

Molecular Weight and Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Key Features |

|---|---|---|

| Target Compound | ~265–300* | Diethylaminoethyl side chain enhances solubility and binding flexibility. |

| (3-(Diethylcarbamoyl)phenyl)boronic acid | 193.01 | Lacks tertiary amine; lower solubility. |

| (3-((2-Hydroxyethyl)carbamoyl)phenyl)boronic acid | 209.01 | Hydroxyethyl group increases hydrophilicity. |

| (3-Bromo-5-chlorophenyl)boronic acid | 235.28 | Halogen substituents enhance reactivity but reduce biocompatibility. |

*Estimated based on analogs .

Preparation Methods

Oxalyl Chloride-Mediated Activation

In a representative procedure, 4-carboxyphenylboronic acid (30 mmol) is suspended in dichloromethane (200 mL) and DMF (5 mL) at 0°C. Oxalyl chloride (66 mmol) is added dropwise, followed by warming to 40°C for 3 hours to form the acyl chloride intermediate. After removing dichloromethane by distillation, the residue is cooled to 0°C, and a solution of 2-(diethylamino)ethylamine (33 mmol) in DMF with DIPEA (75 mmol) is added. Stirring at room temperature for 16 hours yields the target compound after workup.

Key Data:

-

Yield: 87% (analogous protocol for 4-(cyanomethylcarbamoyl)phenylboronic acid)

-

Catalyst: None required (stoichiometric acyl chloride formation)

| Reagent | Quantity | Conditions |

|---|---|---|

| Aryl bromide | 1.0 equiv | Toluene, 90°C, 24h |

| Bis(pinacolato)diboron | 1.2 equiv | Pd(PPh₃)₄ (5 mol%) |

| K₂CO₃ | 3.0 equiv | N₂ atmosphere |

Outcome:

Hydrogenation-Based Methods from Patent Literature

Patent EP2264027A1 describes multi-step syntheses where the target compound serves as an intermediate for Sunitinib production.

Reductive Amination Pathway

A compound of formula III (nitro precursor) reacts with 2-(diethylamino)ethylamine under hydrogenation conditions:

-

Catalyst: Pd/C (5 wt%) in acetic acid

-

Pressure: 3 bar H₂

-

Temperature: 65°C

-

Time: 12–24 hours

Optimization Notes:

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Acyl Chloride Route | 87% | ≥95% | High | Moderate |

| Suzuki Coupling | 33–35% | 90–95% | Moderate | Low |

| Hydrogenation | Unreported | ≥95% | Industrial | High |

Trade-offs:

-

The acyl chloride method offers superior yields but requires hazardous reagents (oxalyl chloride).

-

Suzuki coupling is modular but suffers from moderate yields due to side reactions.

-

Patent-based hydrogenation is optimized for large-scale API synthesis but lacks detailed characterization data.

Critical Reaction Parameters

Solvent Selection

Catalytic Systems

Q & A

Q. How can researchers optimize the synthesis of (3-((2-(diethylamino)ethyl)carbamoyl)phenyl)boronic acid to address low yields and purification challenges?

Methodological Answer: Synthetic optimization should focus on:

- Coupling Reactions : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 3-carbamoylphenylboronic acid derivatives. Evidence from Scheme 6 () demonstrates a 70% yield using Pd(OAc)₂, K₂CO₃, and ethylene glycol monomethyl ether (EGME)/H₂O (3:1) at 60°C for 20 minutes.

- Purification : Avoid silica gel chromatography due to boronic acid binding; instead, employ recrystallization or vacuum drying after solvent washing (e.g., ethyl acetate) .

- Side Reactions : Monitor boroxine formation (cyclic trimers) by FT-IR or NMR, particularly during high-temperature steps .

Q. What spectroscopic and computational methods are recommended for characterizing the structural properties of this boronic acid?

Methodological Answer:

- Experimental Techniques :

- FT-IR : Identify B-O (1350–1310 cm⁻¹) and N-H (amide I/II) vibrations .

- NMR : ¹¹B NMR for boron environment analysis (~30 ppm for trigonal planar geometry) .

- Computational Methods :

- DFT Calculations : Use B3LYP/6-311++G(d,p) to model geometry, electrostatic potential, and vibrational spectra. Compare with experimental data to validate structural assignments .

- Hirshfeld Surface Analysis : Investigate supramolecular interactions (e.g., hydrogen bonding) critical for sensor or receptor applications .

Advanced Research Questions

Q. How can this compound be integrated into supramolecular sensors for detecting hydroxyl-containing biomolecules (e.g., catechols or sugars)?

Methodological Answer:

- Dual-Site Recognition : Functionalize the boronic acid with a tertiary amine (e.g., diethylaminoethyl group) to enable pH-dependent binding. The boronic acid binds diols via reversible ester formation, while the amine enhances water solubility and stabilizes the tetrahedral boronate complex at physiological pH .

- Sensor Design :

Q. What strategies can resolve contradictions in structure-activity relationship (SAR) data when modifying the boronic acid moiety in drug candidates?

Methodological Answer:

- Systematic SAR Profiling :

- Electron-Donating/Withdrawing Groups : Modify the phenyl ring’s substituents (e.g., -CF₃, -NO₂) and assess binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). For example, trifluoromethyl groups in increased lipophilicity and target engagement .

- Steric Effects : Compare ortho-, meta-, and para-substituted analogs using X-ray crystallography to correlate steric hindrance with activity .

- Data Reconciliation :

Q. How can researchers address discrepancies between computational predictions and experimental spectral data for this compound?

Methodological Answer:

- Error Mitigation :

- Basis Set Selection : Employ larger basis sets (e.g., 6-311++G(d,p) vs. 6-31G*) to improve accuracy in DFT-calculated vibrational frequencies .

- Solvent Effects : Incorporate polarizable continuum models (PCM) to simulate solvent interactions in computational workflows .

- Experimental Calibration :

- Use temperature-controlled NMR/FT-IR to minimize thermal noise.

- Compare calculated and experimental ¹H-/¹³C-NMR chemical shifts with RMSD thresholds (<0.3 ppm for validation) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on the hydrolytic stability of (3-((2-(diethylamino)ethyl)carbamoyl)phenyl)boronic acid in aqueous media?

Methodological Answer:

- Controlled Stability Studies :

- Mitigation Strategies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.